molecular formula C12H16N4O2 B11797150 6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11797150
M. Wt: 248.28 g/mol
InChI Key: RNOIKDBIVSQZKR-UHFFFAOYSA-N
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Description

6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an amino group, isopropyl group, and two methyl groups attached to the pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . This method ensures the formation of the pyrido[2,3-d]pyrimidine core with the desired substituents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrido[2,3-d]pyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrido[2,3-d]pyrimidines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino, isopropyl, and methyl groups enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications.

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

6-amino-1,3-dimethyl-5-propan-2-ylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N4O2/c1-6(2)8-7(13)5-14-10-9(8)11(17)16(4)12(18)15(10)3/h5-6H,13H2,1-4H3

InChI Key

RNOIKDBIVSQZKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NC=C1N)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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